molecular formula C21H26N6O2 B2640342 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione CAS No. 878430-08-1

3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione

Cat. No. B2640342
CAS RN: 878430-08-1
M. Wt: 394.479
InChI Key: QEPRQGLHMNBFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural data for “3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione” is not available .


Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for “3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione” are not available .

Scientific Research Applications

Antiproliferative Activity

Piperazine derivatives have been examined for their potential antiproliferative effects against human chronic myelogenous leukemia. Compounds within this family have shown the ability to inhibit cell proliferation and induce erythroid differentiation in leukemia cell lines. Such compounds have even demonstrated synergistic effects when combined with other established anticancer drugs, suggesting their potential in combination therapies for cancer treatment (Saab et al., 2013).

Antiviral and Antimicrobial Applications

Piperazine derivatives isolated from marine-derived actinomycete Streptomyces sp. have displayed modest antivirus activity against influenza A virus. Such compounds have shown potential in inhibiting viral activity, opening pathways for their possible use in antiviral therapies (Wang et al., 2013).

Luminescent Properties and Electron Transfer

Piperazine-substituted naphthalimides have been synthesized and their luminescent properties explored. These compounds exhibit interesting fluorescence behaviors that can be modulated by pH, making them potentially useful in pH sensing and other applications that require photo-induced electron transfer processes (Gan et al., 2003).

Synthetic Methodology and Chemical Synthesis

Piperazine-2,5-diones have been synthesized through Dieckmann cyclization, a methodology that provides access to a range of piperazine subtypes. This synthetic pathway is critical for producing compounds that can be used in various chemical and pharmacological studies, expanding the library of compounds available for research and development (Aboussafy & Clive, 2012).

Mechanism of Action

Mode of Action

The mode of action of 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione is not yet fully understood. Given its structural features, it is plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The piperazine moiety, for instance, is known to form hydrogen bonds with its targets

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione are currently unknown. The compound’s structure suggests potential interactions with various biochemical pathways. For instance, piperazine derivatives have been reported to show a wide range of biological and pharmaceutical activity

Action Environment

The action, efficacy, and stability of 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the piperazine moiety in the compound is known to be stable under a wide range of conditions

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Unfortunately, specific safety and hazard information for “3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione” is not available .

properties

IUPAC Name

3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-8-6-5-7-15(16)2/h4-8H,1,9-14H2,2-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPRQGLHMNBFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC=C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione

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